2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is an organic compound that features both a pyrazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the pyrazole ring, which can be done using various coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, compounds with nitro and pyrazole groups are often studied for their potential as pharmaceuticals. They can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials. Their chemical stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro groups can participate in redox reactions, while the pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one: Similar structure but without the nitro group on the phenyl ring.
1-(3-Nitrophenyl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure but with different positioning of the pyrazole and phenyl groups.
Uniqueness
The presence of both nitro groups and the specific arrangement of the pyrazole and phenyl rings make 2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one unique. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-nitrophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-10(7-13-5-4-11(12-13)15(19)20)8-2-1-3-9(6-8)14(17)18/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJECYWGPRGJVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.